[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate
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Overview
Description
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate is a bicyclic compound that features a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction conditions are highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the synthesis of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
- (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- 3-Azabicyclo[3.1.0]hexane-2-carboxamide
Uniqueness
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate is unique due to its specific stereochemistry and the presence of the trifluoroacetate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H9F3N2O3 |
---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-1-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H9F3N2O3/c9-8(10,11)6(15)16-7-2-3(7)1-4(13-7)5(12)14/h3-4,13H,1-2H2,(H2,12,14)/t3-,4-,7-/m0/s1 |
InChI Key |
GINUXGDVVRTWOX-FVSJBQLASA-N |
Isomeric SMILES |
C1[C@H]2C[C@]2(N[C@@H]1C(=O)N)OC(=O)C(F)(F)F |
Canonical SMILES |
C1C2CC2(NC1C(=O)N)OC(=O)C(F)(F)F |
Origin of Product |
United States |
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